(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

CAS No.: 898764-22-2

Cat. No.: VC2478400

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898764-22-2 |

|---|---|

| Molecular Formula | C20H21NO |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |

| Standard InChI | InChI=1S/C20H21NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |

| Standard InChI Key | ALWQETUJWSDKFS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C |

Introduction

Chemical Identity and Structural Characteristics

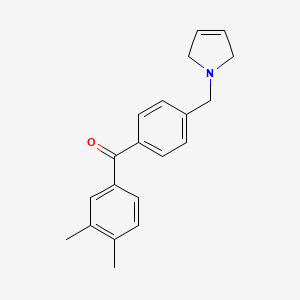

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is a specialized organic compound belonging to the benzophenone family. This compound is characterized by a complex molecular structure that combines multiple functional groups in a specific arrangement. The compound's core structure includes a benzophenone moiety (consisting of two phenyl rings connected by a carbonyl group), with one phenyl ring bearing a pyrrolinomethyl substituent at the para position and the other phenyl ring featuring dimethyl substituents at the meta and para positions.

The compound is also known by several synonyms, including 3,4-dimethyl-4'-(3-pyrrolinomethyl)benzophenone, which provides a more condensed description of its structural features . This alternative nomenclature highlights the key structural elements: the 3,4-dimethyl substitution pattern on one phenyl ring and the 4'-(3-pyrrolinomethyl) group on the other phenyl ring.

Molecular Identification Data

The compound is uniquely identified through several standard chemical identifiers, providing unambiguous recognition in chemical databases and literature. These identifiers are essential for tracking and referencing the compound in research contexts.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 898764-22-2 |

| Molecular Formula | C20H21NO |

| Molecular Weight | 291.4 g/mol |

| PubChem CID | 24724636 |

| Standard InChIKey | ALWQETUJWSDKFS-UHFFFAOYSA-N |

The CAS number (898764-22-2) serves as a unique registry identifier assigned by the Chemical Abstracts Service, while the PubChem CID (24724636) provides a reference point within the PubChem database system . The compound was first registered in chemical databases in February 2008, with updates to its record continuing into 2025 .

Structural Representation

The structural features of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone can be represented through various notations that capture its molecular arrangement with increasing levels of specificity.

Table 2: Structural Representation Formats

| Representation Format | Notation |

|---|---|

| IUPAC Name | [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |

| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C |

| Standard InChI | InChI=1S/C20H21NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear string representation of the compound's structure, which can be interpreted by chemical software for visualization and analysis . The Standard InChI (International Chemical Identifier) offers a more detailed representation that captures the complete structural information, including stereochemistry if applicable .

Physical and Chemical Properties

The physical and chemical properties of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone dictate its behavior in various chemical environments and influence its potential applications in research settings. While experimental data for this specific compound is limited in the available search results, some properties can be inferred from its structural features and comparison with related compounds.

Chemical Reactivity

The chemical reactivity of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is primarily determined by its functional groups:

-

The carbonyl (C=O) group of the benzophenone core can participate in nucleophilic addition reactions typical of ketones.

-

The 2,5-dihydro-1H-pyrrol moiety contains a tertiary amine that can act as a Lewis base and participate in acid-base reactions.

-

The aromatic rings can undergo electrophilic aromatic substitution reactions, with reactivity patterns influenced by the existing substituent groups.

The compound's reactivity profile makes it potentially useful for further chemical modifications and derivatization in research contexts, particularly for the development of more complex molecular structures.

Synthesis and Preparation Methods

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone typically follows established procedures for benzophenone derivatives, with specific modifications to incorporate the specialized functional groups present in the target molecule.

General Synthetic Approach

-

Formation of the benzophenone core through reaction of an aryl halide with an aryl magnesium bromide (Grignard reagent) in the presence of a catalyst, followed by oxidation.

-

Introduction of the pyrrolinomethyl group onto the phenyl ring, often through alkylation of a pyrrole derivative.

-

Sequential addition and modification of substituents to achieve the desired substitution pattern.

Comparative Analysis with Structural Analogs

To better understand the significance and properties of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, it is valuable to examine its structural analogs and related compounds. The search results provide information on several related compounds that differ in the position or nature of substituents.

Structural Variations in Benzophenone Derivatives

Several related compounds appear in the search results, demonstrating how structural modifications can create a family of related molecules with potentially different properties:

Table 3: Comparison of Structural Analogs

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | 898749-04-7 | Pyrrolinomethyl group at meta position on first phenyl ring |

| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone | 898790-16-4 | Dimethyl substituents at ortho and para positions |

| (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4,5-trifluorophenyl)methanone | 898764-79-9 | Trifluoro substituents instead of dimethyl groups |

These variations in structure create a series of compounds with different electronic properties, steric considerations, and potential reactivities . The positional isomers (meta vs. para substitution of the pyrrolinomethyl group) would exhibit different spatial arrangements of the functional groups, potentially affecting their interactions with biological targets or their behavior in chemical reactions.

Impact of Structural Variations

The substitution pattern in these analogs would influence several key properties:

-

The position of the pyrrolinomethyl group (meta vs. para) would affect the electron distribution in the molecule and the spatial orientation of the basic nitrogen.

-

The position of methyl groups on the second phenyl ring influences the electronic properties of the carbonyl group due to inductive and resonance effects.

-

The replacement of methyl groups with fluorine atoms (as in the trifluoro analog) significantly alters the electronic character of the ring, introducing electron-withdrawing effects instead of the electron-donating effects of methyl groups.

These structural variations create opportunities for comparative studies to understand structure-property relationships within this family of compounds. Such studies could help identify optimal structural features for specific applications or activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume